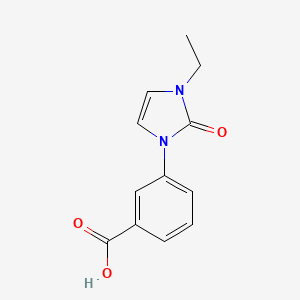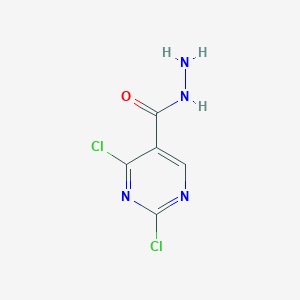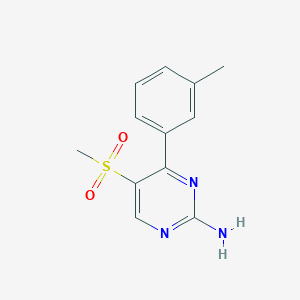![molecular formula C11H15N3 B11799153 1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11799153.png)
1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a tetrahydropyrido-diazepine core. The compound’s structural features contribute to its diverse chemical reactivity and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyridine derivative, followed by cyclization using a dehydrating agent. The reaction conditions often include the use of solvents such as acetone and catalysts like potassium carbonate (K₂CO₃) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound .
Aplicaciones Científicas De Investigación
1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in studying enzyme-substrate interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anti-cancer therapy.
Comparación Con Compuestos Similares
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: This compound shares a similar core structure but lacks the cyclopropyl group.
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Another related compound with a different substitution pattern on the diazepine ring.
Uniqueness: 1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain molecular targets and increases its stability under various reaction conditions .
Propiedades
Fórmula molecular |
C11H15N3 |
|---|---|
Peso molecular |
189.26 g/mol |
Nombre IUPAC |
1-cyclopropyl-2,3,4,5-tetrahydropyrido[3,4-b][1,4]diazepine |
InChI |
InChI=1S/C11H15N3/c1-5-13-10-8-12-6-4-11(10)14(7-1)9-2-3-9/h4,6,8-9,13H,1-3,5,7H2 |
Clave InChI |
VNPAHYSPKGTLKX-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C(C=CN=C2)N(C1)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



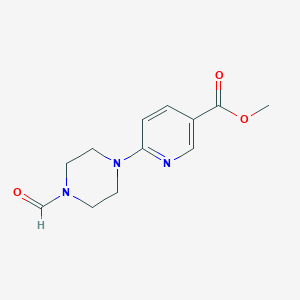
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11799085.png)

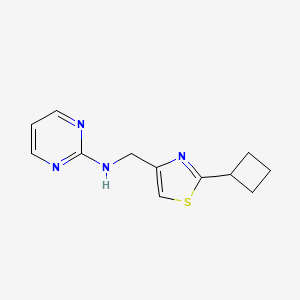
![1-Biphenyl-4-yl-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B11799106.png)

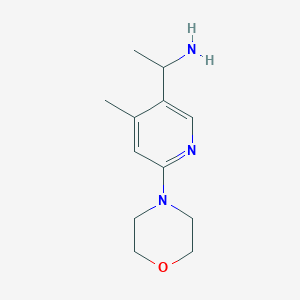
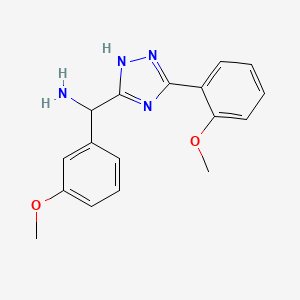
![4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine](/img/structure/B11799127.png)
